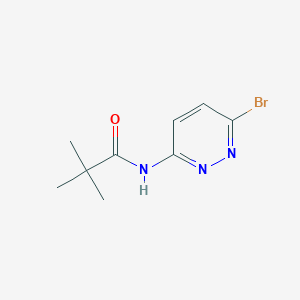

N-(6-Bromopyridazin-3-yl)pivalamide

Descripción

N-(6-Bromopyridazin-3-yl)pivalamide is a pyridazine derivative featuring a bromine atom at the 6-position and a pivalamide group (-NHC(O)C(CH₃)₃) at the 3-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts distinct electronic and steric properties compared to monocyclic nitrogen-containing heterocycles like pyridine. The pivalamide group, known for its steric bulk, may influence solubility, metabolic stability, and binding interactions in biological systems.

Propiedades

Fórmula molecular |

C9H12BrN3O |

|---|---|

Peso molecular |

258.12 g/mol |

Nombre IUPAC |

N-(6-bromopyridazin-3-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |

Clave InChI |

BODBDBKDQOUOHH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)NC1=NN=C(C=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine vs. Pyridazine Core

The pyridazine ring in N-(6-Bromopyridazin-3-yl)pivalamide differentiates it from pyridine-based analogs. For example:

- N-(2-Bromopyridin-3-yl)pivalamide (pyridine core): Exhibits a single nitrogen atom, altering dipole moments and hydrogen-bonding capacity compared to pyridazine. This impacts reactivity in cross-coupling reactions and interactions with biological targets .

- N-(5-Bromopyridin-3-yl)pivalamide (pyridine core): Bromine at the 5-position creates a meta-substitution pattern relative to the pivalamide group, differing from the para arrangement in the pyridazine analog. This positional variance affects electronic distribution and steric accessibility .

Table 1: Structural and Physicochemical Comparison

| Compound | Core Ring | Substituent Positions | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| N-(6-Bromopyridazin-3-yl)pivalamide | Pyridazine | 6-Br, 3-pivalamide | C₉H₁₂BrN₃O | 273.12 g/mol* |

| N-(2-Bromopyridin-3-yl)pivalamide | Pyridine | 2-Br, 3-pivalamide | C₁₀H₁₃BrN₂O | 273.13 g/mol |

| N-(5-Bromopyridin-3-yl)pivalamide | Pyridine | 5-Br, 3-pivalamide | C₁₀H₁₃BrN₂O | 273.13 g/mol |

Functional Group Variations

Table 2: Representative Reaction Conditions for Analogous Compounds

| Compound | Key Step | Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| N-(3-Acetylphenyl)pivalamide | Acetylation | Triethylamine, pivaloyl chloride | 85% (crude) |

| N-(3-(2-Bromoacetyl)phenyl)pivalamide | Bromination | Pyridinium tribromide, 24h RT | 78% after HPLC |

Commercial Availability and Pricing

For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.